molecular formula C14H16ClNO2S2 B2910419 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2309622-98-6

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2910419
CAS No.: 2309622-98-6
M. Wt: 329.86
InChI Key: RUCLPEZNGLUNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a thiophene ring, a benzene ring, and a sulfonamide group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted benzenesulfonamides .

Scientific Research Applications

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is unique due to its specific combination of a thiophene ring, a benzene ring, and a sulfonamide group. This structure provides it with distinct chemical and biological properties that can be leveraged for various applications in research and industry .

Properties

IUPAC Name

3-chloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S2/c1-14(2,11-6-7-19-9-11)10-16-20(17,18)13-5-3-4-12(15)8-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLPEZNGLUNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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